
1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine: is a complex organic compound characterized by its unique structure, which includes two 2,4-dinitrophenyl groups and a tetrazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable precursor under controlled conditions. The reaction is often carried out in a solvent such as ethanol or water, and may require the use of catalysts or specific temperature and pressure conditions to achieve the desired product .
化学反応の分析
Types of Reactions: 1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro groups in the 2,4-dinitrophenyl moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
科学的研究の応用
1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
作用機序
The mechanism of action of 1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with molecular targets through its nitro and tetrazine groups. These interactions can lead to various biochemical and chemical effects, depending on the context. The compound may act as an electron acceptor or donor, participate in redox reactions, or form complexes with other molecules .
類似化合物との比較
1,4-Bis(2,4-dinitrophenyl)carbothioylpiperazine: Shares the 2,4-dinitrophenyl groups but has a different core structure.
2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl)acetamides: Contains similar functional groups but differs in overall molecular architecture.
Uniqueness: 1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine is unique due to its combination of the tetrazine ring and the 2,4-dinitrophenyl groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
92897-17-1 |
|---|---|
分子式 |
C16H12N8O8 |
分子量 |
444.32 g/mol |
IUPAC名 |
1,4-bis(2,4-dinitrophenyl)-3,6-dimethyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C16H12N8O8/c1-9-17-20(14-6-4-12(22(27)28)8-16(14)24(31)32)10(2)18-19(9)13-5-3-11(21(25)26)7-15(13)23(29)30/h3-8H,1-2H3 |
InChIキー |
LRHAGKDTLDKWRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


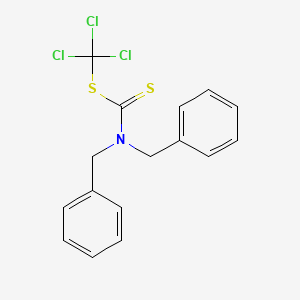
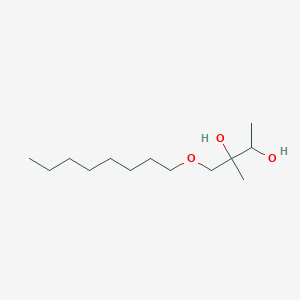
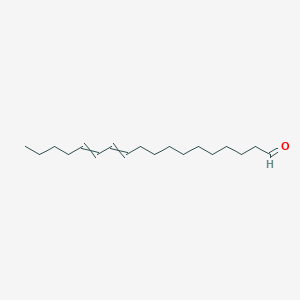
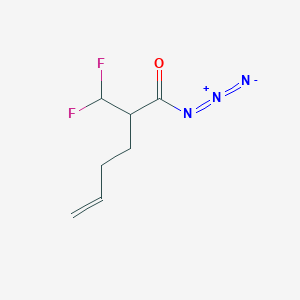

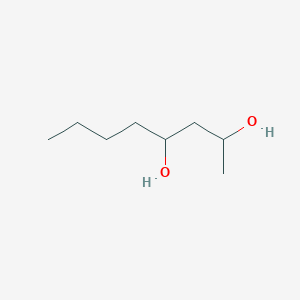

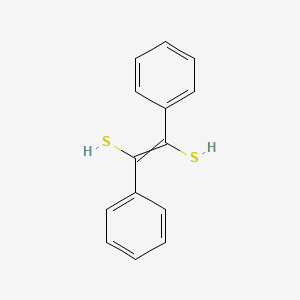
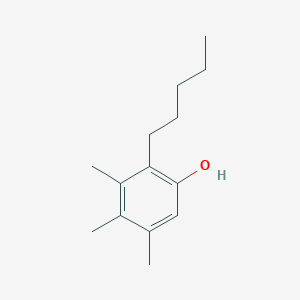
![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)
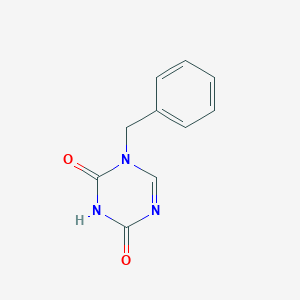

![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)

